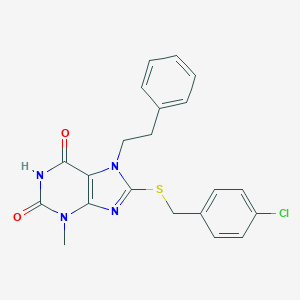
8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Substitution Reactions: The introduction of the 4-chlorobenzylthio group is achieved through nucleophilic substitution reactions. This involves reacting the purine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Alkylation: The methyl and phenethyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives or halogenated compounds.
科学的研究の応用
8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used to study purine metabolism and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and toxicity profile.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as kinases that are crucial for cell division and growth.
Signal Transduction Pathways: The compound interferes with signaling pathways that regulate cell proliferation and apoptosis, leading to its potential anti-cancer effects.
類似化合物との比較
Similar Compounds
- 8-((4-bromobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-((4-methylbenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-chlorobenzylthio group, which enhances its binding affinity to certain enzymes and increases its biological activity. This makes it a more potent candidate for drug development and other applications.
生物活性
8-((4-chlorobenzyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 1102611
- IUPAC Name : 8-(4-chlorobenzylthio)-3-methyl-7-phenethylpurine-2,6-dione
The biological activity of this compound primarily hinges on its ability to interact with various biological targets. Research has indicated that it may act as an inhibitor of specific enzymes involved in purine metabolism and signaling pathways.
- Enzyme Inhibition : It is suggested that the compound inhibits enzymes such as adenosine deaminase and phosphodiesterase, which are crucial in regulating cellular levels of cyclic AMP and other nucleotide derivatives.
- Receptor Interaction : The compound may also exhibit affinity for adenosine receptors (A1, A2A), influencing neurotransmission and inflammatory responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Properties : There is emerging evidence suggesting that it possesses antimicrobial activity against certain bacterial strains, particularly those resistant to conventional antibiotics.
Case Studies and Research Findings
Several research findings support the biological activity of this compound:
Table 1: Summary of Biological Activities
特性
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(12-11-14-5-3-2-4-6-14)21(23-18)29-13-15-7-9-16(22)10-8-15/h2-10H,11-13H2,1H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQONFAJJKJYSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














